1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine

Drug Discovery Medicinal Chemistry ADME

Ambiguous regiochemistry in pyrazole building blocks can derail lead optimization. 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine (CAS 1850373-02-2) is supplied as a single, regioisomerically pure 3-aminopyrazole derivative, ensuring unambiguous SAR data. - Defined N1-substitution vector for reliable kinase inhibitor elaboration. - Dual COX/LOX modulatory scaffold for polypharmacological anti-inflammatory research. - Intermediate cLogP (~1.38) supports oral bioavailability optimization. - Supplied at ≥95% purity with rigorous QC; suitable for medchem and agrochemical discovery.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B15276264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)OCN2C=CC(=N2)N
InChIInChI=1S/C9H15N3O/c10-9-5-6-12(11-9)7-13-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,10,11)
InChIKeyOUPYWVVAEDONCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine Specifications and Identity


1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine is a synthetically accessible, small-molecule heterocyclic building block with the CAS number 1850373-02-2 . It consists of a 1H-pyrazol-3-amine core functionalized with a cyclopentyloxymethyl group at the N1 position. Its molecular formula is C9H15N3O, with a molecular weight of 181.23 g/mol [1]. The compound is typically supplied as a powder with a purity of 95% or higher , making it suitable as a versatile intermediate for medicinal chemistry and agrochemical research .

1
Heterocyclic building block for medicinal chemistry and agrochemical research SAR libraries
2
Supplied as high-purity powder (≥95%) for consistent reaction outcomes
3
Cyclopentyloxymethyl substitution offers distinct steric and electronic profile vs simple alkyl analogs

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine in SAR Studies


The precise substitution pattern on the pyrazole ring is a critical determinant of biological activity, target selectivity, and physicochemical properties [1]. In the context of pyrazol-3-amine derivatives, seemingly minor structural changes, such as the size of the cycloalkyl ring or the position of substitution, can lead to orders-of-magnitude differences in potency and selectivity [2]. Consequently, substituting a close analog like the cyclohexyl or 4-substituted variant for 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine cannot be done without a significant risk of invalidating established SAR, altering off-target profiles, and derailing a lead optimization campaign. The specific evidence below underscores why this particular scaffold is not interchangeable with its in-class alternatives.

Analog Mismatch
Replacing cyclopentyloxy with cyclohexyloxy increases lipophilicity and may shift ADME properties, potentially invalidating established SAR.
Regioisomer Mismatch
Using the 4-amino regioisomer instead of the 3-amino form alters hydrogen-bonding patterns and can cause >10-fold differences in target affinity and selectivity.

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine Comparative Evidence


Lipophilicity (LogP) Comparison

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine is engineered for a specific lipophilicity profile (cLogP) that distinguishes it from closely related analogs, offering a predictable balance between permeability and solubility . The cyclopentyl group provides a calculated LogP value that is intermediate between the more lipophilic cyclohexyl analog and a less lipophilic, unsubstituted variant . This is a critical factor for passive membrane permeability and oral bioavailability, directly impacting a compound's potential as a drug-like lead [1].

Lipophilicity (cLogP)
Class-level inference
cLogP ≈ 1.6–2.2
vs cyclohexyl ≈2.0–2.6; vs methyl ≈0.5–1.0
Supports ADME property screening and drug-likeness assessment
In silico calculated values; confirm experimentally
Drug Discovery Medicinal Chemistry ADME

Regioisomeric Selectivity Comparison

The position of the amine group on the pyrazole ring dictates the compound's hydrogen-bonding pattern and, consequently, its interaction with biological targets. 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine presents a distinct hydrogen-bond donor/acceptor arrangement compared to its regioisomer, 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine . This difference in regioisomerism is well-documented to cause divergent binding modes in target proteins such as kinases, leading to vastly different inhibitory potencies [1].

Regioisomeric identity
Class-level inference
3-amino vs 4-amino
Binding mode divergence; >10-fold affinity shifts reported
Regioisomer purity critical for reproducible target engagement
Based on kinase/GPCR SAR trends
Chemical Biology Synthetic Chemistry Target Selectivity

Dual LOX/COX Pathway Modulation

Biological screening data for 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine suggests a specific activity profile that differentiates it from other pyrazole derivatives [1]. It has demonstrated measurable in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . Additionally, it has shown activity in a cyclooxygenase (COX) inhibition assay using mouse macrophages . While many pyrazoles are known for COX-2 inhibition, a concurrent effect on the 12-LOX pathway is a more selective and therapeutically relevant profile, potentially pointing towards applications where dual modulation of eicosanoid pathways is desirable [2].

Dual enzyme inhibition
Cross-study comparable
Platelet 12-LOX: inhibition at 30 µM
COX activity in mouse macrophages also reported
Reported dual-pathway assay response context
Profile requires target-specific validation; may support anti-inflammatory research
Inflammation Lipoxygenase Cyclooxygenase Pharmacology

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine Research Applications


Lead Optimization in Inflammatory Disease

Based on its observed activity in both cyclooxygenase (COX) and lipoxygenase (LOX) assays [1], 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine is a compelling scaffold for medicinal chemists seeking to develop novel anti-inflammatory agents. Its dual-pathway modulation potential allows researchers to explore polypharmacology, which may lead to new treatments for inflammatory diseases like rheumatoid arthritis or asthma, offering a differentiated mechanism compared to standard NSAIDs or single-target inhibitors .

Kinase and GPCR Modulator Development

The 1H-pyrazol-3-amine core is a privileged structure in kinase drug discovery, with numerous derivatives reported as potent and selective inhibitors of targets like RIPK1, GSK-3β, and CHK1 [2]. The specific substitution pattern of this compound provides a unique vector for chemical elaboration, allowing for the fine-tuning of potency, selectivity, and ADME properties. Its intermediate cLogP value suggests it is a favorable starting point for achieving oral bioavailability, a common hurdle in kinase inhibitor programs.

Regioisomerically Pure Building Block Synthesis

As a regioisomerically pure 3-aminopyrazole derivative, this compound is an essential building block for constructing more complex molecules where the exact spatial orientation of the amine group is critical . Its use ensures that SAR studies are not confounded by isomeric impurities, which is paramount for establishing reliable structure-activity relationships and for generating reproducible biological data in both academic and industrial research settings [3].

Application
Selection Property
Validation Focus
Inflammatory pathway polypharmacology research
Dual-pathway (LOX/COX) assay profile
Eicosanoid pathway modulation endpoints
Kinase inhibitor lead optimization
Intermediate cLogP for permeability-solubility balance
ADME and kinase selectivity screening
Regioisomer-controlled building block synthesis
3-amino regioisomeric identity
Isomeric purity and SAR reproducibility
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